Boc-(+/-)-trans-2-aminocyclohexanol
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Overview
Description
Boc-(+/-)-trans-2-aminocyclohexanol is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to a trans-2-aminocyclohexanol molecule. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest due to its stability and utility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(+/-)-trans-2-aminocyclohexanol typically involves the protection of the amine group in trans-2-aminocyclohexanol with a Boc group. This can be achieved by reacting trans-2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Boc-(+/-)-trans-2-aminocyclohexanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: TFA, HCl in methanol
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
Boc-(+/-)-trans-2-aminocyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of Boc-(+/-)-trans-2-aminocyclohexanol primarily involves the protection of the amine group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-protected amino acids: Similar in that they also feature a Boc group protecting an amine functionality.
Fmoc-protected amino acids: Use a different protecting group (fluorenylmethyloxycarbonyl) but serve a similar purpose in protecting amine groups during synthesis.
Cbz-protected amines: Use a carbobenzyloxy group for protection, offering different stability and deprotection conditions compared to Boc.
Uniqueness
Boc-(+/-)-trans-2-aminocyclohexanol is unique due to its specific structure, which combines the Boc-protected amine with a cyclohexanol moiety. This combination provides distinct reactivity and stability profiles, making it valuable in specific synthetic applications .
Biological Activity
Boc-(+/-)-trans-2-aminocyclohexanol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is a chiral amino alcohol with the following chemical formula: C₆H₁₃NO. The compound is often used as a building block in the synthesis of various pharmaceuticals, including anticoagulants like Edoxaban, which is a direct factor Xa inhibitor. Its structural characteristics contribute to its biological activity by influencing interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Hsp90 Inhibition : It has been shown to interact with Heat Shock Protein 90 (Hsp90), a critical chaperone involved in the maturation of numerous client proteins that regulate cell proliferation and survival. Inhibition of Hsp90 can lead to the degradation of oncogenic proteins, making it a target for cancer therapy .
- Antiproliferative Effects : Studies indicate that this compound exhibits antiproliferative activity against certain cancer cell lines, such as MDA-MB-231 and PC-3, suggesting potential applications in oncology .
- Catalytic Properties : The compound has also been studied for its ability to catalyze amide bond hydrolysis under mild conditions, which may have implications for drug design and biochemical transformations .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Anticoagulant Activity : Its derivatives have been linked to anticoagulant effects, particularly through the synthesis of Edoxaban, indicating potential use in managing thromboembolic disorders.
- Neuroprotective Effects : The compound's interaction with Hsp90 suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases where protein misfolding is a concern .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Hsp90 Client Protein Degradation : A study demonstrated that compounds derived from trans-2-aminocyclohexanol could selectively inhibit Hsp90, leading to the degradation of client proteins involved in tumor growth. This was evidenced by decreased viability in treated cancer cells .
- Synthesis and Selectivity : Research highlighted the stereoselective synthesis of aminocyclohexanols using engineered transaminases, underscoring the importance of chirality in enhancing biological activity. Variants showed significant selectivity towards cis or trans configurations, affecting their pharmacological profiles .
- Amide Bond Hydrolysis : Experimental evidence confirmed that this compound facilitates fast amide bond hydrolysis when flanked by carboxyl and secondary amine groups, suggesting its utility in designing artificial catalytic systems for biochemical reactions .
Data Tables
Properties
Molecular Formula |
C22H42N2O6 |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate;tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/2C11H21NO3/c2*1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h2*8-9,13H,4-7H2,1-3H3,(H,12,14)/t2*8-,9-/m10/s1 |
InChI Key |
WATSLQXTJALKFW-MFBWXLJUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1O.CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1O.CC(C)(C)OC(=O)NC1CCCCC1O |
Origin of Product |
United States |
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